molecular formula C30H47O2P B1592431 Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine CAS No. 1173023-24-9

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

Cat. No.: B1592431
CAS No.: 1173023-24-9
M. Wt: 470.7 g/mol
InChI Key: AZEBUSRDBBMQGF-UHFFFAOYSA-N
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Description

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine is a useful research compound. Its molecular formula is C30H47O2P and its molecular weight is 470.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Organic Synthesis

Phosphine ligands, especially those with bulky tert-butyl groups, play a crucial role in catalysis, notably in achieving high selectivity and activity in reactions. For instance, palladium complexes with bulky diphosphine ligands have been demonstrated to catalyze the hydroformylation of higher olefins, yielding important industrial chemicals with high selectivity (Low et al., 2015). Similarly, rhodium complexes with tert-butylphosphine ligands have facilitated the efficient synthesis of chiral pharmaceutical ingredients through asymmetric hydrogenation of functionalized alkenes, highlighting the importance of these ligands in the pharmaceutical industry (Imamoto et al., 2012).

Material Science and Novel Compound Synthesis

In material science, phosphine ligands with tert-butyl groups have been utilized to synthesize novel compounds and materials. For example, the synthesis of complexes with tridentate [O,P,O] donor ligands has demonstrated the versatility of these ligands in forming structurally unique compounds, which could have implications in developing new materials with specific functionalities (Siefert et al., 2000).

Environmental and Green Chemistry

Bulky diphosphine ligands are also pivotal in environmental chemistry, where they contribute to more sustainable and greener catalytic processes. For instance, rhodium-catalyzed activation and functionalization of C−C bonds in biphenylene have shown that these complexes can act as catalysts for coupling reactions with unsaturated organic substrates, leading to the efficient synthesis of various organic compounds with minimal waste production (Iverson & Jones, 2001).

Properties

IUPAC Name

bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47O2P/c1-27(2,3)21-15-19(16-22(25(21)31-13)28(4,5)6)33-20-17-23(29(7,8)9)26(32-14)24(18-20)30(10,11)12/h15-18,33H,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEBUSRDBBMQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619593
Record name Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-24-9
Record name Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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